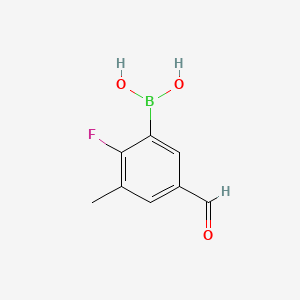![molecular formula C27H28Cl2N2O B14022017 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol CAS No. 7468-90-8](/img/structure/B14022017.png)
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl and phenyl groups, as well as a diethylamino-ethanol moiety
Méthodes De Préparation
The synthesis of 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol involves multiple steps, typically starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring The chlorophenyl and phenyl groups are then introduced through electrophilic aromatic substitution reactions
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as luminescent or conductive materials.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition of enzymatic reactions, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol can be compared with other quinoline derivatives and related compounds:
Quinoline: The parent compound, quinoline, is a simpler structure without the chlorophenyl, phenyl, or diethylamino-ethanol substituents. Quinoline itself has diverse biological activities and is used as a starting material for the synthesis of more complex derivatives.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug. Chloroquine has a similar quinoline core but different substituents, highlighting the importance of specific functional groups in determining biological activity.
Quinazoline: Another class of nitrogen-containing heterocycles with similar biological activities. Quinazoline derivatives are studied for their potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7468-90-8 |
|---|---|
Formule moléculaire |
C27H28Cl2N2O |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)-8-phenylquinolin-4-yl]-2-(diethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C27H27ClN2O.ClH/c1-3-30(4-2)18-26(31)24-17-25(20-13-15-21(28)16-14-20)29-27-22(11-8-12-23(24)27)19-9-6-5-7-10-19;/h5-17,26,31H,3-4,18H2,1-2H3;1H |
Clé InChI |
XSVWAMHJYWRMPK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C1=CC(=NC2=C1C=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


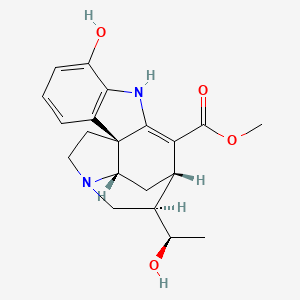
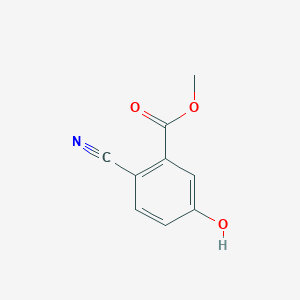
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
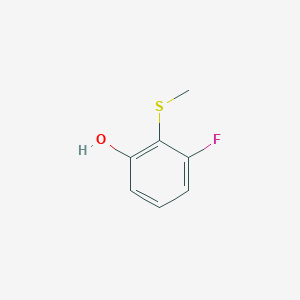
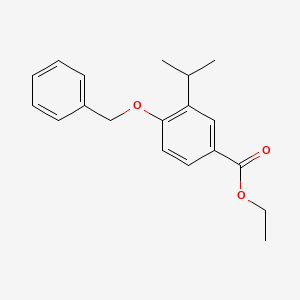
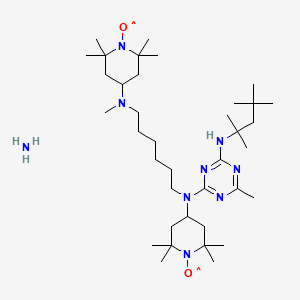
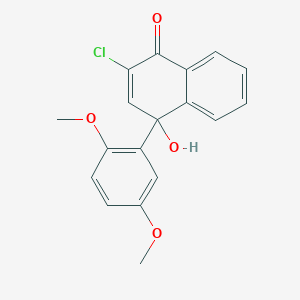



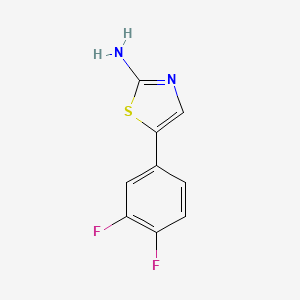
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)

